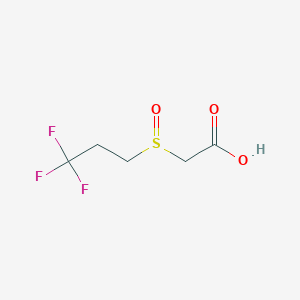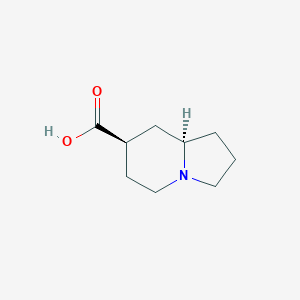![molecular formula C14H17NO B2375830 N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide CAS No. 2361642-80-8](/img/structure/B2375830.png)
N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide, also known as PCEP, is a chemical compound that belongs to the class of arylcyclopropylamines. PCEP is a potent and selective inhibitor of the dopamine transporter (DAT), which is a protein responsible for the reuptake of dopamine from the synaptic cleft. The dopamine system is involved in various physiological processes, including reward, motivation, and movement control. Therefore, PCEP has been investigated for its potential use in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide acts as a potent and selective inhibitor of the dopamine transporter (DAT). By inhibiting DAT, N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide increases the concentration of dopamine in the synaptic cleft, which enhances dopaminergic neurotransmission. This increase in dopamine levels can lead to various physiological and behavioral effects, depending on the brain region and the receptor subtype involved.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide are mainly related to its ability to increase dopamine levels in the brain. Dopamine is a neurotransmitter that plays a critical role in various physiological processes, including reward, motivation, and movement control. Therefore, N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide can affect these processes by altering dopamine levels in the brain. For example, N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide has been shown to increase locomotor activity and induce reward-related behavior in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide has several advantages as a research tool. It is a potent and selective inhibitor of DAT, which makes it a useful tool for investigating the role of the dopamine system in various physiological and pathological conditions. N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide is also relatively stable and easy to synthesize, which makes it a convenient compound to work with in the laboratory.
However, there are also some limitations to the use of N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide in laboratory experiments. For example, N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide has a relatively short half-life, which means that its effects may be short-lived. Additionally, N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide can be toxic at high doses, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide. One potential direction is to investigate the effects of N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Another potential direction is to investigate the potential therapeutic uses of N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide, such as in the treatment of drug addiction or Parkinson's disease. Finally, further research is needed to investigate the long-term effects of N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide on brain function and behavior.
Métodos De Síntesis
The synthesis of N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide involves a multi-step process that starts with the reaction of 1-phenylcyclopropylamine with acrylonitrile to form 1-(1-phenylcyclopropyl)-2-cyanoethane. This intermediate is then reduced with sodium borohydride to yield 1-(1-phenylcyclopropyl)ethanol. Finally, the alcohol is reacted with propionyl chloride to form N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide.
Aplicaciones Científicas De Investigación
N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide has been used in various scientific research studies to investigate the role of the dopamine system in different physiological and pathological conditions. For example, N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide has been used to study the effects of dopamine transporter blockade on reward-related behavior in animals. N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide has also been used to investigate the role of the dopamine system in drug addiction and Parkinson's disease.
Propiedades
IUPAC Name |
N-[2-(1-phenylcyclopropyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-2-13(16)15-11-10-14(8-9-14)12-6-4-3-5-7-12/h2-7H,1,8-11H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMXXOLUQNKVKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1(CC1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2375747.png)
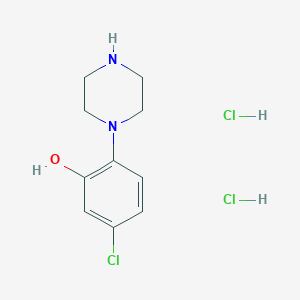
![5-[1-(Oxolan-3-yloxy)propan-2-ylcarbamoyl]-1H-pyrrole-3-sulfonyl fluoride](/img/structure/B2375749.png)
![Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate](/img/structure/B2375751.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide](/img/structure/B2375753.png)
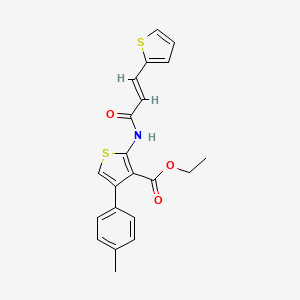
![2-Chloro-N-[(3-methylimidazo[4,5-b]pyridin-2-yl)methyl]propanamide](/img/structure/B2375755.png)
![N1-(2-(dimethylamino)ethyl)-N2-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2375756.png)
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2375757.png)
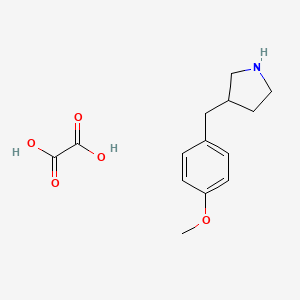
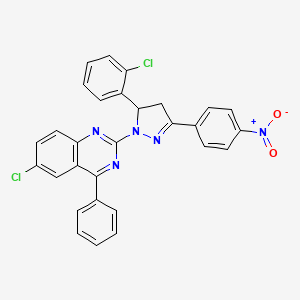
![N-(cyanomethyl)-3-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2375765.png)
